Cas no 13702-10-8 (Ethanethioic acid, S-2-propynyl ester)
Ethanethioic acid, S-2-propynyl ester Chemical and Physical Properties
Names and Identifiers
-
- Ethanethioic acid, S-2-propynyl ester
- S-prop-2-ynyl ethanethioate
- SCHEMBL19712055
- AT19938
- 13702-10-8
- DTXSID20446300
- Ethanethioic acid, S-2-propyn-1-yl ester
- S-(PROP-2-YN-1-YL) ETHANETHIOATE
- EN300-396070
- 1-(prop-2-yn-1-ylsulfanyl)ethan-1-one
-
- Inchi: 1S/C5H6OS/c1-3-4-7-5(2)6/h1H,4H2,2H3
- InChI Key: UYZVABQVIWVBOC-UHFFFAOYSA-N
- SMILES: S(C(C)=O)CC#C
Computed Properties
- Exact Mass: 114.01393598g/mol
- Monoisotopic Mass: 114.01393598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.4Ų
Ethanethioic acid, S-2-propynyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396070-0.05g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.05g |
$64.0 | 2023-06-03 | |
| Enamine | EN300-396070-0.1g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.1g |
$66.0 | 2023-06-03 | |
| Enamine | EN300-396070-0.25g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.25g |
$92.0 | 2023-06-03 | |
| Enamine | EN300-396070-0.5g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 0.5g |
$175.0 | 2023-06-03 | |
| Enamine | EN300-396070-1.0g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 1g |
$256.0 | 2023-06-03 | |
| Enamine | EN300-396070-2.5g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 2.5g |
$503.0 | 2023-06-03 | |
| Enamine | EN300-396070-5.0g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 5g |
$743.0 | 2023-06-03 | |
| Enamine | EN300-396070-10.0g |
1-(prop-2-yn-1-ylsulfanyl)ethan-1-one |
13702-10-8 | 95% | 10g |
$1101.0 | 2023-06-03 | |
| Aaron | AR0013FK-50mg |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 50mg |
$83.00 | 2025-02-13 | |
| Aaron | AR0013FK-100mg |
Ethanethioic acid, S-2-propyn-1-yl ester |
13702-10-8 | 95% | 100mg |
$116.00 | 2025-02-13 |
Ethanethioic acid, S-2-propynyl ester Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethanethioic acid, S-2-propynyl ester
Recent Advances in the Study of Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) in Chemical Biology and Pharmaceutical Research
Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) is a sulfur-containing organic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and development. This compound, characterized by its propynyl thioester functional group, has been explored for its role in various biochemical pathways and as a building block for more complex molecules. Recent studies have highlighted its utility in click chemistry, enzyme inhibition, and as a precursor for bioactive molecules.
One of the most notable applications of Ethanethioic acid, S-2-propynyl ester is in the field of click chemistry, where its alkyne moiety enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property has been leveraged to develop novel bioconjugation strategies for labeling biomolecules, such as proteins and nucleic acids, with high specificity and efficiency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of fluorescent probes for real-time imaging of cellular processes, showcasing its potential in diagnostic and therapeutic applications.
In addition to its role in bioconjugation, Ethanethioic acid, S-2-propynyl ester has been investigated for its inhibitory effects on specific enzymes. Research published in Bioorganic & Medicinal Chemistry Letters in 2022 revealed that derivatives of this compound exhibit potent inhibitory activity against cysteine proteases, which are implicated in various diseases, including cancer and parasitic infections. The study identified key structural features that enhance binding affinity and selectivity, providing a foundation for the design of next-generation protease inhibitors.
Another area of interest is the use of Ethanethioic acid, S-2-propynyl ester as a precursor for the synthesis of bioactive molecules. A recent study in ACS Chemical Biology (2023) reported the successful incorporation of this compound into the structure of novel antimicrobial agents. The resulting derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, highlighting the compound's potential in addressing the global challenge of antibiotic resistance. The study also emphasized the importance of optimizing the thioester moiety to improve pharmacokinetic properties and reduce toxicity.
Despite these promising findings, challenges remain in the practical application of Ethanethioic acid, S-2-propynyl ester. Issues such as stability under physiological conditions and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on the development of more stable analogs and the exploration of new synthetic routes to enhance yield and purity. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to unlocking the full potential of this compound in drug discovery and beyond.
In conclusion, Ethanethioic acid, S-2-propynyl ester (CAS: 13702-10-8) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in click chemistry, enzyme inhibition, and antimicrobial development underscore its broad utility. As research continues to uncover new insights into its properties and mechanisms, this compound is poised to play an increasingly important role in the development of innovative therapeutic and diagnostic solutions.
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